[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl](1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Overview
Description
3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of a fluorophenyl group, a dihydro-1,2-oxazole ring, and a trimethyl-6-azabicyclo[321]octane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone typically involves multiple steps, including the formation of the oxazole ring and the introduction of the fluorophenyl and azabicyclo groups. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Azabicyclo Group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the oxazole ring or other functional groups.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can produce a variety of fluorophenyl-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its fluorophenyl group can enhance binding affinity to certain proteins or enzymes, making it a candidate for drug discovery.
Medicine
In medicine, compounds with similar structures are often investigated for their pharmacological properties. They may exhibit activity against specific targets, such as receptors or enzymes, and could be developed into therapeutic agents.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings. Their unique chemical properties can impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone depends on its specific interactions with molecular targets. These may include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound could influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structures, such as other fluorophenyl-substituted oxazoles or azabicyclo derivatives. Examples include:
- 3-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone
- 3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone
Uniqueness
The uniqueness of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its reactivity and binding affinity in various applications.
Properties
IUPAC Name |
[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c1-19(2)9-15-10-20(3,11-19)12-23(15)18(24)17-8-16(22-25-17)13-4-6-14(21)7-5-13/h4-7,15,17H,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSWCABGMPPQKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3CC(=NO3)C4=CC=C(C=C4)F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.